2-(Chloromethyl)thiirane

Description

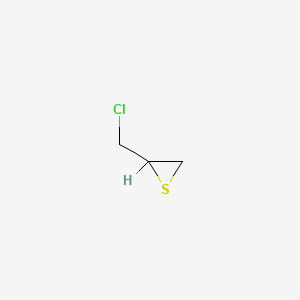

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)thiirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClS/c4-1-3-2-5-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRWMHJJHPQTTLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(S1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25839-46-7 | |

| Record name | Thiirane, 2-(chloromethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25839-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID701031297 | |

| Record name | Epithiochlorohydrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701031297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3221-15-6 | |

| Record name | (Chloromethyl)thiirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3221-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epithiochlorohydrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003221156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Chloromethyl)thiirane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36644 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Epithiochlorohydrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701031297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)thiirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPITHIOCHLOROHYDRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N825YLR9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Chloromethyl)thiirane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2-(Chloromethyl)thiirane. The information is intended for researchers, scientists, and professionals in drug development who may utilize this versatile compound as a building block in organic synthesis.

Introduction

This compound, also known by synonyms such as epithiochlorohydrin and 3-chloropropylene sulfide, is a cyclic organosulfur compound.[1][2][3][4][5][6] Its structure is characterized by a strained three-membered thiirane ring with a chloromethyl substituent.[1] This unique combination of a reactive heterocyclic ring and an alkyl halide group makes this compound a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[7] The high reactivity of the molecule is attributed to both the significant ring strain of the thiirane and the presence of the electrophilic chloromethyl group.[1]

Chemical Structure and Identifiers

The structure of this compound consists of a three-membered ring containing one sulfur and two carbon atoms, with a chloromethyl group attached to one of the ring carbons.[1] This arrangement leads to considerable ring strain, which is a key factor in its chemical reactivity.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1][2][7][8] |

| CAS Number | 3221-15-6[1][2][3][8][9][10][11] |

| Molecular Formula | C₃H₅ClS[1][2][3][5][9][11] |

| SMILES | C1C(S1)CCl[1][9][12] or ClCC1CS1[2][4][5][10] |

| InChI | InChI=1S/C3H5ClS/c4-1-3-2-5-3/h3H,1-2H2[1][5][8][10][11][12] |

| InChIKey | XRWMHJJHPQTTLQ-UHFFFAOYSA-N[1][5][8][10][11][12] |

| Synonyms | Epithiochlorohydrin, Thioepichlorohydrin, 1-Chloro-2,3-epithiopropane, 3-Chloropropylene sulfide[1][3][4][5][6] |

Physical and Chemical Properties

This compound is a clear, colorless to light yellow liquid at room temperature.[1][3][7] It is a volatile compound that requires careful handling and storage, typically under refrigerated conditions.[1][9] The presence of the chloromethyl group imparts a polar nature to the molecule, influencing its solubility.[7] It is expected to have good solubility in polar solvents like water and alcohols, but limited solubility in non-polar hydrocarbon solvents.[7]

Table 2: Physical Properties of this compound

| Property | Value |

| Molecular Weight | 108.59 g/mol [1][3][8][9] (also reported as 108.58 g/mol [1][2] and 108.57 g/mol [7]) |

| Physical State | Clear colorless to light yellow liquid[1][3] |

| Boiling Point | 69-70°C at 67 mmHg[1][3][13]; 130°C[7] |

| Melting Point | -57.00°C[7] |

| Density | 1.275 g/cm³[1]; 1.3200 g/cm³[7] |

| Refractive Index | 1.5240 to 1.5280 (at 20°C, 589 nm)[1] |

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for C-S stretching, typically in the 600-700 cm⁻¹ range, and C-Cl stretching around 750 cm⁻¹.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectra will exhibit unique patterns that reflect the molecule's structure, including the inequivalent protons on the thiirane ring.[1]

-

Mass Spectrometry (MS) : Mass spectrometry provides information on the mass-to-charge ratio of the molecule and its fragments. The predicted collision cross-section data for various adducts offer insights into the molecule's three-dimensional structure.[1][12]

Table 3: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 108.98733 | 116.5[1] / 110.5[12] |

| [M+Na]⁺ | 130.96927 | 130.1[1] / 121.0[12] |

| [M+K]⁺ | 146.94321 | 123.0[1] / 118.3[12] |

| [M+NH₄]⁺ | 126.01387 | 127.6[1] / 129.8[12] |

| [M-H]⁻ | 106.97277 | 125.4[1] / 115.5[12] |

Note: Data sourced from multiple predictions, variations may exist.[1][12]

Reactivity and Experimental Protocols

The chemical reactivity of this compound is dominated by its two functional groups: the thiirane ring and the chloromethyl group.[1] This dual reactivity allows for a variety of chemical transformations.

Due to significant ring strain, the thiirane ring is susceptible to nucleophilic attack, leading to ring-opening.[1] These reactions are often highly regioselective. For example, the reaction with carboxylic acid derivatives, such as benzoyl chloride, catalyzed by quaternary onium salts, proceeds with 100% regioselectivity to yield β-addition products.[1] The selectivity is influenced by steric hindrance between the thiirane's substituent and the catalyst.[1]

The chlorine atom on the methyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.[7] This allows for the introduction of various functional groups at this position.

In the presence of a base, this compound can undergo intramolecular rearrangement. For instance, alkylation of sulfonamides with this compound can lead to either N-(thiiran-2-ylmethyl)sulfonamides via direct substitution or N-(thietan-3-yl)sulfonamides through a thiirane-thietane rearrangement, depending on the solvent used.[14]

Caption: Reactivity pathways of this compound.

Synthesis Protocols

A common and efficient method for synthesizing this compound is through the reaction of epichlorohydrin (also known as 2-(chloromethyl)oxirane) with a sulfur source.[1][7]

Methodology: This synthetic route involves the conversion of the epoxide ring in epichlorohydrin to a thiirane ring.[1] The reaction is typically carried out by treating epichlorohydrin with an inorganic sulfide, such as sodium sulfide (Na₂S), in an aqueous solution.[1] The sulfide ion acts as a nucleophile, attacking one of the epoxide carbons, leading to ring-opening followed by an intramolecular substitution to form the three-membered sulfur-containing ring and displace the oxygen atom.

Caption: Synthesis workflow for this compound.

Applications in Research and Industry

Due to its unique structure and reactivity, this compound serves as a key building block in organic synthesis.[1][7] Its applications are found in various fields:

-

Pharmaceuticals and Agrochemicals: It is used as an intermediate in the creation of more complex molecules with potential biological activity.[7]

-

Materials Science: The compound's reactivity is harnessed for the development of novel functional polymers and materials with specialized, responsive, or adaptive properties.[1]

Safety and Handling

This compound is considered a toxic and corrosive compound.[3] It is toxic by inhalation, in contact with skin, and if swallowed, and it can cause burns and may lead to skin sensitization.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, and eye/face protection, must be worn.[3] All handling should be performed in a well-ventilated area or a fume hood.[3] For storage, refrigerated conditions are recommended.[1][9]

References

- 1. This compound (3221-15-6) for sale [vulcanchem.com]

- 2. This compound | CAS 3221-15-6 [matrix-fine-chemicals.com]

- 3. This compound 97% | CAS 3221-15-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. (Chloromethyl)thiirane (CAS 3221-15-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. CAS 3221-15-6: (Chloromethyl)thiirane | CymitQuimica [cymitquimica.com]

- 6. (Chloromethyl)thiirane [webbook.nist.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. This compound | 3221-15-6 [sigmaaldrich.com]

- 9. chemscene.com [chemscene.com]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. (Chloromethyl)thiirane [webbook.nist.gov]

- 12. PubChemLite - this compound (C3H5ClS) [pubchemlite.lcsb.uni.lu]

- 13. chemsynthesis.com [chemsynthesis.com]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2-(Chloromethyl)thiirane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(chloromethyl)thiirane, a highly reactive heterocyclic compound with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This document covers its nomenclature, physicochemical properties, synthesis, and key reactions, offering a valuable resource for professionals in drug development and chemical research.

Nomenclature and Identification

The compound with the chemical structure of a thiirane ring substituted with a chloromethyl group is formally known by its IUPAC name, This compound .[1][2] It is also widely recognized by several synonyms, which are frequently encountered in chemical literature and commercial catalogs.

Common Synonyms:

-

Thioepichlorohydrin[3]

-

Chloropropylene sulfide[3]

-

1-Chloro-2,3-epithiopropane[3]

-

3-Chloropropylene sulfide[3]

Physicochemical Properties

This compound is a volatile, clear, colorless to light yellow liquid under standard conditions.[1] Its high reactivity is attributed to the strained three-membered thiirane ring and the presence of a reactive chloromethyl group.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₅ClS | [1][2] |

| Molecular Weight | 108.58 g/mol | [1] |

| CAS Number | 3221-15-6 | [1][2] |

| Appearance | Clear colorless to light yellow liquid | [1] |

| Density | 1.275 g/cm³ | [1] |

| Boiling Point | 69-70 °C (at 67 mmHg) | [1] |

| Melting Point | -57.0 °C | |

| Refractive Index | 1.5240 to 1.5280 (20°C, 589 nm) | [1] |

| Solubility | Good solubility in water, alcohols, and aqueous solutions. Limited solubility in non-polar solvents. |

Synthesis and Experimental Protocols

The most common and effective method for the synthesis of this compound involves the reaction of its oxygen analog, epichlorohydrin, with a sulfur source. Potassium thiocyanate is a frequently used reagent for this transformation.

Synthesis of this compound from Epichlorohydrin

This procedure details the conversion of an epoxide to a thiirane, a fundamental transformation in heterocyclic chemistry.

Experimental Protocol:

-

Materials: Epichlorohydrin, potassium thiocyanate, a suitable solvent (e.g., aqueous ethanol or polyethylene glycol), and a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Procedure:

-

In a round-bottom flask, dissolve potassium thiocyanate in the chosen solvent.

-

To this solution, add epichlorohydrin dropwise with continuous stirring.

-

The reaction mixture is then heated to reflux for a specified period, with the progress of the reaction monitored by a suitable technique such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product is extracted using an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure this compound.

-

References

Spectroscopic Profile of 2-(Chloromethyl)thiirane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(chloromethyl)thiirane, a reactive cyclic organosulfur compound of interest in organic synthesis and drug development. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. It is important to note that while predicted mass spectrometry data is available, detailed experimental NMR and IR peak data are not widely reported in publicly accessible databases. The provided IR data is based on characteristic absorption regions for the functional groups present.

Table 1: Nuclear Magnetic Resonance (NMR) Data of this compound

| ¹H NMR | ¹³C NMR |

| Chemical Shift (δ) ppm | Multiplicity |

| Distinctive patterns expected | - |

| Specific experimental data not available | - |

NMR Spectroscopy: Exhibits distinctive patterns in both ¹H and ¹³C NMR, reflecting its unique structure with inequivalent protons on the thiirane ring.[1]

Table 2: Infrared (IR) Spectroscopy Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3000-2850 | Medium | C-H stretch (alkane) |

| 1470-1450 | Medium | C-H bend (alkane) |

| ~750 | Strong | C-Cl stretch |

| 600-700 | Medium-Strong | C-S stretch |

Infrared Spectroscopy: Shows characteristic bands for C-S stretching (typically in the 600-700 cm⁻¹ range) and C-Cl stretching (around 750 cm⁻¹).[1]

Table 3: Mass Spectrometry (MS) Data of this compound

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 108.98733 |

| [M+Na]⁺ | 130.96927 |

| [M-H]⁻ | 106.97277 |

| [M+NH₄]⁺ | 126.01387 |

| [M+K]⁺ | 146.94321 |

| [M+H-H₂O]⁺ | 90.977310 |

| [M+HCOO]⁻ | 152.97825 |

| [M+CH₃COO]⁻ | 166.99390 |

| [M+Na-2H]⁻ | 128.95472 |

| [M]⁺ | 107.97950 |

| [M]⁻ | 107.98060 |

The predicted collision cross-section values provide insights into the molecule's three-dimensional structure and behavior in mass spectrometric analysis.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR, IR, and MS data for a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ 0.00 ppm).

-

Instrumentation: Data is acquired on a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay to ensure quantitative integration if required.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is conducted. A larger number of scans is typically necessary due to the lower natural abundance of the ¹³C isotope. The spectral width should encompass the expected range for organic molecules (e.g., 0-220 ppm).

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr).[2] A single drop of the liquid is placed on one plate, and the second plate is carefully placed on top to create a uniform thin film.[2]

-

Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample holder, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier-transformed to produce the infrared spectrum. The typical spectral range is 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum displays absorbance or transmittance as a function of wavenumber (cm⁻¹). Peaks are identified and assigned to specific bond vibrations.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile liquid, the sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for small organic molecules.[3][4] In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[3][4]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The mass spectrum is a plot of ion abundance versus m/z. The molecular ion peak (if present) provides the molecular weight of the compound, and the fragmentation pattern offers structural information.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques in elucidating the structure of an organic compound.

References

Ring strain analysis of 2-(Chloromethyl)thiirane

An In-depth Technical Guide to the Ring Strain Analysis of 2-(Chloromethyl)thiirane

Abstract

This compound, also known as epithiochlorohydrin, is a highly reactive organosulfur compound whose chemical behavior is dominated by the significant strain inherent in its three-membered thiirane ring.[1] This guide provides a comprehensive analysis of this ring strain, consolidating theoretical principles, quantitative data, experimental methodologies for its determination, and its profound impact on the molecule's reactivity. The high reactivity resulting from strain relief makes this compound a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.

Introduction and Structural Features

This compound is a heterocyclic compound featuring a three-membered ring composed of two carbon atoms and one sulfur atom, with a chloromethyl substituent.[1] This structure, analogous to epichlorohydrin with sulfur replacing oxygen, is the primary source of its chemical properties. The defining characteristic of the thiirane ring is its substantial ring strain, which arises from the deviation of its internal bond angles from ideal tetrahedral or trigonal values. This stored potential energy makes the molecule susceptible to ring-opening reactions, a feature that is exploited in various synthetic applications.[1][2]

Physicochemical Properties

The fundamental properties of this compound are summarized in Table 1. It is a volatile liquid that requires careful handling and refrigerated storage.[1]

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₅ClS | [1][3][4] |

| Molecular Weight | 108.58 g/mol | [1][4] |

| CAS Number | 3221-15-6 | [1][5] |

| Appearance | Clear colorless to light yellow liquid | [1] |

| Boiling Point | 69-70°C (at 67 mmHg) | [1][6] |

| Density | ~1.275 g/cm³ | [1] |

| SMILES | C1C(S1)CCl | [1][3] |

| InChIKey | XRWMHJJHPQTTLQ-UHFFFAOYSA-N | [1][5] |

Table 1: Physicochemical Properties of this compound.

Theoretical Framework and Quantitative Analysis of Ring Strain

Ring strain in cyclic molecules is a combination of angle strain, torsional (Pitzer) strain, and transannular strain. For a small three-membered ring like thiirane, angle strain and torsional strain are the most significant contributors.

-

Angle Strain (Baeyer Strain): Arises from the compression of the internal C-S-C and C-C-S bond angles to approximately 60°, a significant deviation from the ideal angles of sp³-hybridized atoms (~109.5°).

-

Torsional Strain: Results from the eclipsing interactions of the hydrogen atoms on adjacent carbon atoms of the ring.

The total energy stored due to these distortions is the Ring Strain Energy (RSE).

Caption: Logical relationship of the primary components contributing to ring strain.

Thermodynamic Data

While direct experimental data for this compound is scarce, computational studies on the parent thiirane molecule provide a strong baseline. The ring strain energy for thiirane is approximately 19.8 kcal/mol.[7] For comparison, the strain energy of its oxygen analog, oxirane, is significantly higher at 27.3 kcal/mol.[7] The lower strain in thiirane is attributed to the larger size of the sulfur atom and its ability to accommodate smaller bond angles more readily than oxygen.

Substituents can have a meaningful effect on the strain energy of small rings.[8][9] The electron-withdrawing nature of the chloromethyl group may slightly alter the RSE compared to the parent thiirane, but 19.8 kcal/mol serves as an excellent and commonly used estimate.

| Compound | Ring Strain Energy (RSE) | Method | Reference(s) |

| Thiirane (parent) | 19.8 kcal/mol | Computational | [7] |

| Oxirane (parent) | 27.3 kcal/mol | Computational | [7] |

| This compound | ~19-20 kcal/mol | Estimated | [7] |

Table 2: Thermodynamic Data for Thiirane and Related Compounds.

Spectroscopic Data as Indirect Evidence of Strain

Spectroscopic techniques provide indirect but powerful evidence of the strained ring structure. The unique electronic and geometric environment leads to characteristic shifts in NMR and IR spectroscopy.

| Technique | Functional Group | Typical Range / Value | Notes |

| ¹³C NMR | Thiirane Ring Carbons (C-S) | δ 20-40 ppm | Upfield shift compared to acyclic thioethers, indicative of the strained environment. |

| Chloromethyl Carbon (-CH₂Cl) | δ 45-55 ppm | Typical range for an alkyl chloride attached to a deshielding group. | |

| ¹H NMR | Thiirane Ring Protons (CH, CH₂) | δ 2.0-3.5 ppm | Complex splitting patterns (ABX or ABC system) due to diastereotopic protons on the rigid ring. |

| Chloromethyl Protons (-CH₂Cl) | δ 3.5-4.0 ppm | Downfield shift due to the electronegative chlorine atom. | |

| IR Spectroscopy | C-S Stretch | 600-700 cm⁻¹ | Characteristic vibration for the thiirane ring.[1] |

| C-Cl Stretch | ~750 cm⁻¹ | Characteristic vibration for the chloromethyl group.[1] |

Table 3: Predicted Spectroscopic Data for this compound. Note: These are estimated values based on typical ranges for the respective functional groups.[10][11]

Experimental Protocols: Determination of Ring Strain Energy

The experimental determination of ring strain energy relies on measuring the heat of combustion (ΔH°c) using bomb calorimetry and comparing it to the theoretical heat of combustion of a strain-free acyclic analog.

Generalized Protocol for Bomb Calorimetry

This protocol outlines the key steps for determining the heat of combustion of a liquid sample like this compound.

Objective: To measure the change in internal energy (ΔU) of combustion, from which the enthalpy of combustion (ΔH°c) can be calculated. The RSE is the difference between this experimental ΔH°c and the calculated ΔH°c of a suitable strain-free reference molecule (e.g., 1-chloro-3-(propylthio)propane).

Materials & Equipment:

-

Parr-type oxygen bomb calorimeter

-

High-precision thermometer (±0.001°C)

-

Benzoic acid (for calibration)

-

This compound sample (≤ 1.0 g)[12]

-

Fuse wire (e.g., nickel-chromium)

-

High-pressure oxygen tank (≥ 99.5% purity)

-

Pellet press (for solid calibration standard)

-

Analytical balance (±0.0001 g)

-

Distilled water (1 mL for bomb, ~2000 mL for bucket)

Procedure:

-

Calibration:

-

Sample Preparation:

-

Bomb Assembly:

-

Place 1 mL of distilled water into the bottom of the bomb to ensure saturation of the final atmosphere with water vapor.

-

Carefully seal the bomb head onto the bomb body.

-

-

Oxygen Pressurization:

-

Calorimeter Assembly:

-

Place the sealed bomb into the calorimeter bucket.

-

Accurately add a known mass (e.g., 2000 g) of distilled water to the bucket, ensuring the bomb is fully submerged.[12]

-

Assemble the calorimeter, placing the cover, stirrer, and thermometer in position.

-

-

Combustion and Data Acquisition:

-

Allow the system to equilibrate while stirring, recording the temperature at 30-second intervals to establish a stable initial baseline.[13]

-

Ignite the sample by passing a current through the fuse wire.[13]

-

Record the temperature every 30 seconds as it rises rapidly and then begins to cool, until a stable post-combustion cooling rate is established.

-

-

Post-Run Analysis:

-

Carefully depressurize the bomb.

-

Collect and weigh any unburned portions of the fuse wire.

-

Calculate the corrected temperature rise and use the predetermined heat capacity of the calorimeter to find the heat of combustion.

-

Caption: Experimental workflow for determining Ring Strain Energy (RSE) via bomb calorimetry.

Reactivity as a Consequence of Ring Strain

The high RSE of this compound is the driving force for its characteristic reactions. The molecule readily undergoes reactions that open the three-membered ring, as this process releases the stored strain energy.

Nucleophilic Ring-Opening

This is the most prominent reaction pathway for thiiranes. Nucleophiles attack one of the electrophilic ring carbons, leading to the cleavage of a C-S bond.[1][16][17] This reaction is highly favorable due to the relief of ~20 kcal/mol of strain energy.

-

Regioselectivity: The attack is often regioselective. Under basic or neutral conditions, nucleophiles typically attack the less sterically hindered carbon atom (the CH₂ group).[17] Under acidic conditions, where the sulfur atom is protonated, the reaction can proceed via an Sₙ1-like mechanism with the nucleophile attacking the more substituted carbon.[16] Studies have shown that reactions with certain derivatives can proceed with 100% regioselectivity.[1]

Caption: Pathway of nucleophilic ring-opening, driven by the release of ring strain.

Conclusion

The analysis of this compound confirms that its chemical properties are fundamentally governed by the approximately 20 kcal/mol of strain energy within its three-membered ring. This inherent instability, quantifiable through computational methods and experimental calorimetry, facilitates highly favorable ring-opening reactions. For researchers and drug development professionals, understanding the principles and quantitative aspects of this ring strain is crucial for harnessing the synthetic potential of this compound as a reactive intermediate for the construction of complex sulfur-containing molecules. The relief of strain not only provides a powerful thermodynamic driving force for reactions but also influences their regioselectivity, making it a predictable and valuable tool in organic synthesis.

References

- 1. This compound (3221-15-6) for sale [vulcanchem.com]

- 2. Active Site Ring-Opening of a Thiirane Moiety and Picomolar Inhibition of Gelatinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. This compound | CAS 3221-15-6 [matrix-fine-chemicals.com]

- 5. This compound | 3221-15-6 [sigmaaldrich.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. The effect of substitutents on the strain energies of small ring compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 13. homepages.gac.edu [homepages.gac.edu]

- 14. biopchem.education [biopchem.education]

- 15. nsuworks.nova.edu [nsuworks.nova.edu]

- 16. m.youtube.com [m.youtube.com]

- 17. Study of the reactivity of thiiranes. Thiirane kagobutsu no hannosei no kenkyu (Journal Article) | ETDEWEB [osti.gov]

An In-depth Technical Guide to the Physical Properties and Stability of 2-(Chloromethyl)thiirane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)thiirane, also known as epithiochlorohydrin, is a reactive heterocyclic compound of significant interest in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Its unique structure, featuring a strained three-membered thiirane ring and a reactive chloromethyl group, imparts a versatile reactivity profile that allows for a variety of chemical transformations. This technical guide provides a comprehensive overview of the physical properties and stability of this compound, offering critical data and insights for its safe handling, storage, and application in research and development.

Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] A summary of its key physical properties is presented in the tables below. It is important to note that discrepancies exist in the reported values for properties such as boiling point, which are often attributable to measurements conducted under different pressure conditions.

General and Molar Properties

| Property | Value | Source(s) |

| Molecular Formula | C₃H₅ClS | [1][2][3] |

| Molecular Weight | 108.59 g/mol | [1][2][3] |

| Appearance | Clear colorless to light yellow liquid | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Epithiochlorohydrin, Thioepichlorohydrin, 1-Chloro-2,3-epithiopropane, 3-Chloropropylene sulfide | [1] |

| CAS Number | 3221-15-6 | [1][3] |

Thermal and Density Properties

| Property | Value | Conditions | Source(s) |

| Melting Point | -57.0 °C | - | [4] |

| Boiling Point | 159.6 °C | at 760 mmHg | [5] |

| 130.0 °C | - | [4] | |

| 69-70 °C | at 67 mmHg | [1][2] | |

| 70-72 °C | at 100 Torr | [6] | |

| Density | 1.275 g/cm³ | - | [1] |

| 1.320 g/cm³ | - | [4] | |

| Refractive Index | 1.5240 - 1.5280 | at 20°C, 589 nm | [1] |

| 1.545 | - | [5] |

Stability and Reactivity

The stability of this compound is intrinsically linked to its high reactivity, which is a consequence of two primary structural features: the significant ring strain of the three-membered thiirane ring and the presence of a reactive chloromethyl group.[1] These factors make the molecule susceptible to a variety of reactions, particularly with nucleophiles, and necessitate careful handling and storage conditions.

General Stability

This compound is a volatile and reactive liquid that requires refrigerated storage to minimize degradation and polymerization.[1] Recommended storage temperatures include 4°C under a nitrogen atmosphere and as low as -10°C.[3][7] The compound's reactivity suggests that it is incompatible with strong oxidizing agents, strong acids, and strong bases.

Decomposition

Reactivity and Key Signaling Pathways

The reactivity of this compound is dominated by nucleophilic attack, which can occur at either the carbon of the chloromethyl group or one of the ring carbons. This leads to two primary reaction pathways: nucleophilic substitution and ring-opening.

A particularly important reaction pathway is the solvent-dependent thiirane-thietane rearrangement. In the presence of a nucleophile, the reaction can proceed through two different mechanisms depending on the polarity of the solvent.[5]

-

In polar, ionizing solvents (e.g., water): The reaction favors an SN1-like mechanism, proceeding through a 1-thioniabicyclo[1.1.0]butane intermediate. This intermediate is then attacked by the nucleophile at one of the methylene carbons of the original thiirane ring, leading to the formation of a less strained, four-membered thietane ring.[5]

-

In non-polar solvents (e.g., ethanol, acetonitrile): The reaction favors an addition-elimination (Ad-E) or SN2' mechanism. The nucleophile attacks one of the thiirane ring carbons, leading to ring-opening. Subsequent intramolecular cyclization via displacement of the chloride ion regenerates the three-membered thiirane ring with the nucleophile attached to the methyl group.[5]

The polymerization of this compound can be initiated by catalysts such as boron trifluoride etherate. The resulting poly[(chloromethyl)thiirane] has been observed to undergo structural rearrangement at room temperature and hydrolyzes more rapidly than its oxygen-containing analog, poly(epichlorohydrin), suggesting anchimeric assistance from the backbone sulfur atom.[6]

Experimental Protocols

Detailed experimental protocols for the determination of the physical and stability properties of this compound are not extensively published in the peer-reviewed literature. However, standard methodologies for these measurements are well-established in the field of organic chemistry. The following sections outline general procedures that are applicable to this compound.

Determination of Melting Point

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the solid sample is finely crushed and packed into a capillary tube to a height of 2-3 mm.[9]

-

Apparatus: A melting point apparatus (e.g., Mel-Temp or Thiele tube) is used. The capillary tube containing the sample is placed in the apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the melting point is approached.[9]

-

Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology (Distillation Method):

-

Apparatus Setup: A standard distillation apparatus is assembled, consisting of a distillation flask, a condenser, a thermometer placed appropriately to measure the vapor temperature, and a receiving flask.

-

Procedure: The liquid sample is placed in the distillation flask along with boiling chips to ensure smooth boiling. The flask is heated, and the temperature is recorded when the liquid is boiling and a steady stream of distillate is collected in the receiving flask. The atmospheric pressure should also be recorded, as the boiling point is pressure-dependent.

Determination of Density

Density is the mass of a substance per unit volume.

Methodology (Pycnometer Method):

-

Measurement of Pycnometer Mass: A clean and dry pycnometer (a small glass flask of a known volume) is weighed.

-

Measurement with Sample: The pycnometer is filled with the liquid sample, ensuring no air bubbles are present, and weighed again. The temperature of the sample is recorded.

-

Measurement with a Reference Liquid: The pycnometer is emptied, cleaned, dried, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature and weighed.

-

Calculation: The density of the sample is calculated using the masses and the known density of the reference liquid.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through a material.

Methodology (Abbe Refractometer):

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.[10]

-

Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece. The refractive index is then read from the scale. The temperature at which the measurement is taken is crucial and should be recorded.[10]

Stability Testing

Stability testing is conducted to determine how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.

General Protocol Outline:

-

Batch Selection: A representative batch of this compound is selected for the study.

-

Storage Conditions: Samples are stored under various controlled conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH or 30°C/65% RH; accelerated: 40°C/75% RH).[11]

-

Testing Intervals: Samples are withdrawn at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).[11]

-

Analytical Methods: At each time point, the samples are analyzed using validated stability-indicating analytical methods (e.g., HPLC, GC-MS) to quantify the parent compound and any degradation products. Physical properties such as appearance and color are also monitored.

-

Data Evaluation: The data are evaluated to establish a re-test period or shelf life for the substance.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: General pathways for nucleophilic attack on this compound.

Caption: Thiirane-thietane rearrangement influenced by solvent polarity.

Conclusion

This compound is a valuable and highly reactive building block in organic synthesis. A thorough understanding of its physical properties and stability is paramount for its effective and safe utilization. This guide has summarized the key physical data, highlighting the importance of considering measurement conditions. Furthermore, it has delved into the stability and reactivity of the molecule, with a focus on its susceptibility to nucleophilic attack and the intriguing solvent-dependent thiirane-thietane rearrangement. While specific experimental protocols for this compound are not widely published, the provided general methodologies offer a solid foundation for researchers to conduct their own analyses. The continued exploration of the chemistry of this compound holds promise for the development of novel molecules with applications in medicine and materials science.

References

- 1. This compound (3221-15-6) for sale [vulcanchem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. chemscene.com [chemscene.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. Backbone-assisted reactions of polymers. 2. Poly[(chloromethyl)thiirane] [authors.library.caltech.edu]

- 7. This compound | 3221-15-6 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. database.ich.org [database.ich.org]

An In-depth Technical Guide to 2-(Chloromethyl)thiirane (CAS: 3221-15-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(chloromethyl)thiirane (CAS Number: 3221-15-6), a highly reactive cyclic organosulfur compound. Due to its strained three-membered thiirane ring and the presence of a reactive chloromethyl group, this molecule serves as a versatile building block in organic synthesis. This document consolidates available data on its chemical and physical properties, provides insights into its synthesis and reactivity, and explores its applications, particularly in the context of drug discovery and materials science. Detailed experimental methodologies, where available in the public domain, are presented, alongside visualizations of its synthesis, key reactions, and a conceptual workflow for its application in the development of therapeutic agents.

Introduction

This compound, also known by synonyms such as epithiochlorohydrin and 1-chloro-2,3-epithiopropane, is a structurally unique molecule featuring a sulfur-containing three-membered ring.[1] This thiirane ring is analogous to an epoxide, with the oxygen atom replaced by sulfur. The significant ring strain and the presence of a reactive chloromethyl substituent make this compound a valuable intermediate for the synthesis of more complex molecules, finding utility in the pharmaceutical and agrochemical industries.[1] Its reactivity is characterized by facile ring-opening reactions with nucleophiles and susceptibility to nucleophilic substitution at the chloromethyl group. This guide aims to provide researchers and drug development professionals with a detailed technical resource on this compound.

Chemical and Physical Properties

This compound is a clear, colorless to light yellow liquid with a distinctive odor.[1][2] It is a volatile compound that requires careful handling and storage, preferably under refrigerated conditions.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3221-15-6 | [1][3] |

| Molecular Formula | C₃H₅ClS | [1][3] |

| Molecular Weight | 108.58 g/mol | [1] |

| Physical State | Clear colorless to light yellow liquid | [1] |

| Boiling Point | 69-70°C (at 67 mmHg) | [1] |

| Density | 1.275 g/cm³ | [1] |

| Refractive Index | 1.5240 to 1.5280 (at 20°C, 589 nm) | [1] |

| SMILES Notation | C1C(S1)CCl | [1] |

| InChI | InChI=1S/C₃H₅ClS/c4-1-3-2-5-3/h3H,1-2H2 | [1] |

| InChIKey | XRWMHJJHPQTTLQ-UHFFFAOYSA-N | [1] |

| Storage | Refrigerated conditions, stored under nitrogen | [1][3] |

Synthesis and Experimental Protocols

The most commonly cited method for the synthesis of this compound is the reaction of epichlorohydrin with a sulfur source, such as sodium sulfide, in an aqueous solution.[1] This reaction facilitates the conversion of the epoxide ring to the corresponding thiirane.

General Synthesis from Epichlorohydrin

Reaction: Epichlorohydrin is reacted with a sulfur donor, like sodium sulfide or thiourea, in a suitable solvent system. The reaction involves the nucleophilic attack of the sulfur species on the epoxide ring, followed by ring-closure to form the thiirane.

Experimental Outline:

-

A solution of the sulfur source (e.g., sodium sulfide) is prepared in an appropriate solvent (e.g., water or a biphasic system).

-

Epichlorohydrin is added to the reaction mixture, often at a controlled temperature to manage the exothermicity of the reaction.

-

The reaction is stirred for a specified period until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the product is extracted from the reaction mixture using an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by vacuum distillation, to yield pure this compound.

Caption: General synthetic route to this compound.

Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by the strained thiirane ring and the reactive chloromethyl group.

Ring-Opening Reactions

The three-membered thiirane ring is highly strained and readily undergoes ring-opening reactions with a variety of nucleophiles.[1] This reaction is a key feature of its synthetic utility. For instance, in reactions with carboxylic acid derivatives catalyzed by quaternary onium salts, this compound undergoes regioselective ring-opening to yield β-addition products in high yield.[1]

Caption: Nucleophilic ring-opening of this compound.

Analytical Characterization

Standard analytical techniques are employed to characterize this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Observed Features | Reference(s) |

| Infrared (IR) Spectroscopy | Characteristic bands for C-S stretching (600-700 cm⁻¹) and C-Cl stretching (~750 cm⁻¹) | [1] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Distinctive patterns in both ¹H and ¹³C NMR due to the unique structure with inequivalent protons on the thiirane ring. | [1] |

| Mass Spectrometry (MS) | Provides data on the molecular weight and fragmentation patterns. Predicted collision cross-section data is available. | [1] |

General GC-MS Protocol

A general gas chromatography-mass spectrometry (GC-MS) protocol for the analysis of volatile organic compounds like this compound would involve:

-

Injection: A small volume of the sample, typically dissolved in a volatile solvent, is injected into the GC.

-

Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and affinity for the stationary phase.

-

Detection: The separated compounds are ionized and detected by the mass spectrometer, providing a mass spectrum that can be used for identification.

Applications in Drug Development and Research

While this compound itself is not a therapeutic agent, its derivatives have shown significant biological activity, making it a valuable starting material in drug discovery.

Thiirane-Based Gelatinase Inhibitors

Derivatives of thiirane have been identified as potent and selective inhibitors of gelatinases (matrix metalloproteinases MMP-2 and MMP-9).[4][5] These enzymes are implicated in pathological processes such as cancer metastasis and stroke. The inhibitory mechanism is believed to involve the thiirane ring acting as a "caged thiolate," which is opened within the enzyme's active site, leading to potent inhibition.[5] The development of such inhibitors often involves multi-step synthetic routes starting from a thiirane-containing core.

Caption: Drug development workflow for thiirane inhibitors.

Cytotoxic Properties of Thiirane Derivatives

Various substituted thiirane derivatives have demonstrated cytotoxic properties against cancer cell lines.[6] The high reactivity of the thiirane ring is thought to contribute to their biological activity, potentially through alkylation of biological macromolecules. This area of research suggests that this compound could be a valuable scaffold for the development of novel anticancer agents.

Safety and Handling

This compound is a reactive and potentially hazardous chemical. It should be handled by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Due to its volatility and reactivity, it should be stored in a cool, dry place, away from incompatible materials.

Conclusion

This compound is a versatile and highly reactive chemical intermediate with significant potential in organic synthesis, materials science, and drug discovery. Its unique structural features, particularly the strained thiirane ring, provide a gateway to a wide range of molecular architectures. While its direct biological applications are limited, its role as a precursor to potent enzyme inhibitors and cytotoxic compounds underscores its importance for researchers in the life sciences. Further exploration of its reactivity and the biological activities of its derivatives is likely to uncover new applications for this valuable synthetic building block.

References

- 1. This compound (3221-15-6) for sale [vulcanchem.com]

- 2. Design and synthesis of novel inhibitors of gelatinase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Structure–Activity Relationship for Thiirane-Based Gelatinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfonate-Containing Thiiranes as Selective Gelatinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(Chloromethyl)thiirane: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)thiirane, also known by synonyms such as epithiochlorohydrin and 1-chloro-2,3-epithiopropane, is a reactive heterocyclic compound of significant interest in synthetic organic chemistry and drug discovery.[1] Its unique structure, featuring a strained three-membered thiirane ring and a reactive chloromethyl group, makes it a versatile building block for the synthesis of a variety of more complex molecules.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, chemical properties, and applications of this compound, with a focus on experimental details and data relevant to researchers in the field.

Historical Context and Discovery

The exploration of thiiranes, the sulfur analogues of epoxides, gained significant traction in the mid-20th century. While the exact first synthesis of this compound is not prominently documented in readily available literature, its preparation is a logical extension of the methods developed for other simple thiiranes. A key breakthrough in thiirane synthesis was the reaction of epoxides with thiourea or alkali thiocyanates, a method patented by Dachlauer and Jackel in 1934. This foundational work paved the way for the synthesis of a wide range of thiirane derivatives, including this compound, from their corresponding oxirane precursors.

Physicochemical and Spectroscopic Data

This compound is a clear, colorless to light yellow liquid at room temperature.[1] It is a volatile compound that requires careful handling and storage under refrigerated conditions.[1] Below is a summary of its key physical and spectroscopic properties.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₃H₅ClS | [1][3][4] |

| Molecular Weight | 108.59 g/mol | [1][3] |

| CAS Number | 3221-15-6 | [1][3][4] |

| Boiling Point | 69-70 °C (at 67 mmHg) | [1] |

| Density | 1.275 g/cm³ | [1] |

| Refractive Index | 1.5240 to 1.5280 (at 20°C) | [1] |

Spectroscopic Data

Spectroscopic techniques are crucial for the identification and characterization of this compound.

| Spectroscopic Data | Value | Reference |

| ¹H NMR | Signals at δ 3.10 (3H, broad, CHCH₂) and 3.85 (2H, broad, CH₂Cl) | |

| ¹³C NMR | Signals at δ 38.5 (CH₂) and 47.5 (CH) | |

| Infrared (IR) | Characteristic bands for C-S stretching (600-700 cm⁻¹) and C-Cl stretching (~750 cm⁻¹) | [1] |

| Mass Spectrometry | Predicted m/z for [M+H]⁺: 108.98733, [M+Na]⁺: 130.96927 | [1][5] |

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the conversion of its oxygen analogue, epichlorohydrin, using a sulfur-transfer reagent.

Experimental Protocol: Synthesis from Epichlorohydrin and Potassium Thiocyanate

This procedure details a representative method for the synthesis of this compound.

Materials:

-

Epichlorohydrin

-

Potassium thiocyanate (KSCN)

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium thiocyanate in water.

-

To this solution, add epichlorohydrin.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Note: This is a general procedure and may require optimization for scale and specific laboratory conditions.

Chemical Reactivity and Key Reactions

The reactivity of this compound is governed by two main features: the strained three-membered thiirane ring and the electrophilic chloromethyl group. This dual reactivity allows for a range of chemical transformations.[1]

Ring-Opening Reactions

Due to significant ring strain, the thiirane ring is susceptible to nucleophilic attack, leading to ring-opening.[1] These reactions can proceed with high regioselectivity. For instance, reaction with carboxylic acid derivatives in the presence of a quaternary onium salt catalyst yields β-addition products.[1]

Substitution Reactions

The chlorine atom in the chloromethyl group can be displaced by various nucleophiles through substitution reactions. This allows for the introduction of a wide array of functional groups.

Polymerization

This compound can undergo ring-opening polymerization to form poly[(chloromethyl)thiirane].[6] This polymerization can be initiated by various catalysts, including Lewis acids like boron trifluoride etherate.[6] The resulting polymer exhibits interesting reactivity due to the presence of the backbone sulfur atoms.

Applications in Research and Drug Development

While direct applications of this compound in pharmaceuticals are not common, its utility lies in its role as a versatile intermediate in the synthesis of biologically active molecules.[2] The ability to introduce a thiirane moiety or to use the chloromethyl group as a handle for further functionalization makes it a valuable tool for medicinal chemists.

For example, the related compound, 2-(chloromethyl)thiophene, is a key precursor in the synthesis of thienopyridine antiplatelet agents like Clopidogrel. Although not a direct analogue in terms of the heterocyclic core, the synthetic strategies involving the reactive chloromethyl group are comparable. The reactivity of this compound allows for its incorporation into various molecular scaffolds to explore structure-activity relationships in drug discovery programs.

Conclusion

This compound is a highly reactive and synthetically useful molecule. Its preparation from readily available starting materials and its diverse reactivity make it an important building block in organic synthesis. For researchers and professionals in drug development, understanding the synthesis, properties, and reaction pathways of this compound is crucial for its effective application in the design and synthesis of novel therapeutic agents. The data and protocols presented in this guide aim to provide a solid foundation for further exploration and utilization of this compound in chemical and pharmaceutical research.

References

- 1. This compound (3221-15-6) for sale [vulcanchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chemscene.com [chemscene.com]

- 4. (2R)-2-(chloromethyl)thiirane | 3221-15-6 [chemnet.com]

- 5. PubChemLite - this compound (C3H5ClS) [pubchemlite.lcsb.uni.lu]

- 6. Backbone-assisted reactions of polymers. 2. Poly[(chloromethyl)thiirane] [authors.library.caltech.edu]

Theoretical Insights into the Reactivity of 2-(Chloromethyl)thiirane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)thiirane, a sulfur-containing heterocyclic compound, is a molecule of significant interest in organic synthesis and medicinal chemistry due to its dual reactivity centers: a strained three-membered thiirane ring and a reactive chloromethyl group.[1] This unique structural arrangement makes it a versatile building block for the synthesis of a variety of sulfur-containing molecules, including pharmaceuticals and other biologically active compounds. The high ring strain of the thiirane moiety renders it susceptible to nucleophilic attack, leading to ring-opening reactions. This guide provides a comprehensive overview of the theoretical studies on the reactivity of this compound, focusing on its conformational landscape and reaction mechanisms with nucleophiles. The information presented herein is a synthesis of data from computational studies on this compound and its close analog, 2-(chloromethyl)oxirane, providing a robust theoretical framework for understanding and predicting its chemical behavior.

Conformational Landscape of this compound

A detailed understanding of the conformational preferences of this compound is crucial for comprehending its reactivity. Theoretical studies, employing a combination of ab initio Molecular Dynamics (AIMD) and Density Functional Theory (DFT), have elucidated the conformational landscape of this molecule. These studies have identified three key conformers: Gauche-2, Gauche-1, and Cis. The relative populations of these conformers are influenced by the surrounding medium, highlighting the importance of solvent effects in both experimental and computational investigations. A joint experimental and theoretical study has provided a thorough analysis of the conformational equilibrium of this compound in both liquid and solid phases.

Reactivity and Reaction Mechanisms

The reactivity of this compound is primarily dictated by the electrophilic nature of the carbon atoms in the strained thiirane ring and the carbon atom of the chloromethyl group. Nucleophilic attack can lead to two principal reaction pathways: direct ring-opening (a nucleophilic substitution reaction) or a rearrangement to a more stable four-membered thietane ring system. The preferred pathway is highly dependent on the nature of the nucleophile and the solvent conditions.

Nucleophilic Ring-Opening: An SN2-like Mechanism

Theoretical investigations, particularly those drawing parallels with the extensively studied 2-(chloromethyl)oxirane, strongly suggest that the nucleophilic ring-opening of this compound proceeds via an SN2-like mechanism.[2] In this concerted process, the nucleophile attacks one of the electrophilic carbon atoms of the thiirane ring, leading to the simultaneous breaking of the carbon-sulfur bond and the formation of a new bond with the nucleophile.

Computational studies on the analogous 2-(chloromethyl)oxirane with nucleophiles such as bromide and acetate anions have confirmed the geometry of the transition states and the activation parameters to be consistent with an SN2 pathway.[2] The favored mode of interaction is a backside attack on the α-carbon (the carbon atom of the ring not bearing the chloromethyl group).[2]

Quantum chemical studies on a series of three-membered heterocycles have shown that the activation energy for ring-opening by a nucleophile decreases in the order: aziridines > phosphiranes > epoxides > thiiranes. This trend indicates that thiiranes are inherently more reactive towards nucleophilic ring-opening than their oxygen-containing counterparts (epoxides). This enhanced reactivity is attributed to the nature of the LUMO (Lowest Unoccupied Molecular Orbital) of the thiirane, which has a lower energy and thus a stronger interaction with the HOMO (Highest Occupied Molecular Orbital) of the nucleophile.

The general mechanism for the SN2 ring-opening of this compound is depicted below:

Solvent-Dependent Thietane Rearrangement

Experimental studies on the reactions of 2-(α-haloalkyl)thiiranes with nucleophiles have revealed a fascinating solvent-dependent dichotomy in the reaction pathway. While less polar solvents favor the direct SN2-like ring-opening product, more polar, ionizing solvents can promote a rearrangement to a thermodynamically more stable four-membered thietane ring. This rearrangement is proposed to proceed through a 1-thioniabicyclobutane intermediate, consistent with an SN1-like mechanism.

The proposed mechanism for the thietane rearrangement is as follows:

Quantitative Theoretical Data

While specific theoretical data for the reactions of this compound are limited in the literature, valuable insights can be gleaned from studies on analogous systems. The following tables summarize key computational data for the ring-opening of a model thiirane and the analogous 2-(chloromethyl)oxirane. This data provides a strong basis for estimating the reactivity of this compound.

Table 1: Calculated Activation Energies for the Ring-Opening of a Model Thiirane with Acetate Anion

| System | Activation Energy (ΔE‡) (kcal/mol) | Reaction Energy (ΔErxn) (kcal/mol) |

| Model Thiirane + AcO- | 9.6 | 1.4 |

| Model Epoxide + AcO- | 16.6 | 8.8 |

Data sourced from a quantum chemical study on the reactivity of three-membered heterocycles. The model system is a thiirane/epoxide ring fused to a cyclohexane scaffold.

Table 2: Calculated Activation and Reaction Enthalpies for the Ring-Opening of 2-(Chloromethyl)oxirane with Various Nucleophiles (Gas Phase)

| Nucleophile | ΔH‡ (kJ/mol) | ΔG‡ (kJ/mol) | ΔHrxn (kJ/mol) |

| Br- | 2.5 | 45.6 | -112.9 |

| CH3COO- | 22.2 | 71.1 | -152.3 |

Data sourced from a DFT study on the nucleophilic substitution of 2-(chloromethyl)oxirane.[2]

Computational Protocols

The theoretical data presented in this guide are derived from high-level quantum chemical calculations. The following methodologies are representative of the computational approaches used in the cited studies.

General Computational Workflow:

Key Methodological Details:

-

Density Functional Theory (DFT): The B3LYP hybrid functional is a commonly employed method for geometry optimizations and frequency calculations, often paired with Pople-style basis sets such as 6-31+G(d,p) or 6-311++G(d,p).[2]

-

Ab Initio Methods: For more accurate energy calculations, higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory (e.g., CCSD(T)) may be used.

-

Basis Sets: The choice of basis set is crucial for accurate results. For systems containing sulfur and chlorine, basis sets with polarization and diffuse functions are essential to correctly describe the electronic structure.

-

Solvent Effects: To model reactions in solution, implicit solvation models such as the Polarizable Continuum Model (PCM) or the SMD solvation model are frequently utilized. These models account for the bulk electrostatic effects of the solvent.

-

Transition State Location: Transition states are located using various optimization algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method (e.g., QST2, QST3) or the Berny algorithm.

-

IRC Calculations: Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the located transition state connects the correct reactants and products on the potential energy surface.

Conclusion

Theoretical studies provide invaluable insights into the reactivity of this compound, a versatile synthetic intermediate. The molecule exists as a mixture of conformers, and its reactivity is dominated by the strained thiirane ring, which readily undergoes nucleophilic attack. The primary reaction pathway is an SN2-like ring-opening, with thiiranes being inherently more reactive than their oxirane counterparts. However, under polar, ionizing conditions, a rearrangement to a more stable thietane ring system via an SN1-like mechanism can become a competing pathway. The computational data and methodologies presented in this guide, drawn from studies on this compound and its close analogs, offer a robust framework for researchers, scientists, and drug development professionals to understand, predict, and control the reactivity of this important molecule in various chemical transformations.

References

An In-depth Technical Guide to the Solubility of 2-(Chloromethyl)thiirane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Chloromethyl)thiirane, a key reactive intermediate in organic synthesis. Given the limited availability of precise quantitative solubility data in public literature, this document focuses on qualitative solubility, physical properties, and detailed experimental protocols to enable researchers to determine solubility in specific solvent systems.

Core Data: Physical and Solubility Properties

This compound is a colorless to light yellow liquid at room temperature.[1] Its polar nature, owing to the chloromethyl group, plays a significant role in its solubility profile.[1] While comprehensive quantitative data is scarce, a qualitative understanding of its solubility is crucial for its application in synthesis and drug development.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₅ClS | [2][3] |

| Molecular Weight | 108.59 g/mol | [2][4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Melting Point | -57.00 °C | [1] |

| Boiling Point | 130.00 °C | [1] |

| Density | 1.3200 g/cm³ | [1] |

Table 2: Qualitative Solubility of this compound

Based on the principle of "like dissolves like," this compound exhibits favorable solubility in polar organic solvents.[1] Conversely, its solubility is limited in non-polar solvents.[1]

| Solvent Class | Solvent Name | Qualitative Solubility | Rationale |

| Polar Protic | Alcohols (e.g., Methanol, Ethanol) | Good | The polar nature of the chloromethyl group enhances solubility.[1] |

| Water | Good | The polar nature of the chloromethyl group enhances solubility.[1] | |

| Polar Aprotic | Acetone | Expected to be Soluble | Similar polarity to the solute. |

| Acetonitrile | Expected to be Soluble | Similar polarity to the solute. | |

| Dimethylformamide (DMF) | Expected to be Soluble | A highly polar solvent. | |

| Halogenated | Dichloromethane | Expected to be Soluble | Similar polarity to the solute. |

| Chloroform | Expected to be Soluble | Similar polarity to the solute. | |

| Non-Polar | Hydrocarbons (e.g., Hexane, Toluene) | Limited | Lack of favorable interactions with the polar solute.[1] |

Experimental Protocols for Solubility Determination

The following protocols provide detailed methodologies for the qualitative and quantitative determination of the solubility of this compound in organic solvents.

Qualitative Miscibility Assessment

This method is a rapid screening to determine if this compound is miscible, partially miscible, or immiscible in a given solvent at a specific temperature.

Materials:

-

This compound

-

Organic solvent of interest

-

Small, clean, and dry glass vials with caps

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Preparation: Add a known volume (e.g., 2 mL) of the organic solvent to a glass vial.

-

Solute Addition: Add a small, known volume (e.g., 0.1 mL) of this compound to the vial.

-

Mixing: Securely cap the vial and vortex the mixture for 30-60 seconds to ensure thorough mixing.

-

Observation: Visually inspect the mixture against a well-lit background.

-

Miscible: A single, clear, and homogeneous liquid phase is observed.

-

Immiscible: Two distinct liquid layers are visible.

-

Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time.

-

-

Record: Document the observation and the temperature at which the experiment was conducted.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a quantitative measure of solubility by determining the concentration of this compound in a saturated solution.

Materials:

-

This compound

-

Organic solvent of interest

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Glass vials with airtight caps

-

Syringe filters (chemically compatible with the solvent and solute)

-

Evaporating dish or pre-weighed vial

Procedure:

-

Preparation of Saturated Solution:

-

Add a known volume of the organic solvent to a vial.

-

Add an excess of this compound to the solvent to create a heterogeneous mixture (i.e., undissolved solute is visible).

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection:

-

Allow the vial to stand undisturbed at the set temperature until the undissolved this compound has settled.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a compatible filter to remove any undissolved droplets.

-

-

Solvent Evaporation:

-

Transfer the filtered supernatant to a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the this compound to evaporate.

-

-

Mass Determination:

-

Once the solvent has completely evaporated, weigh the dish or vial containing the this compound residue.

-

The mass of the dissolved this compound is the final weight minus the initial weight of the empty container.

-

-

Calculation:

-

Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) using the mass of the dissolved this compound and the volume of the supernatant taken.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound in a selected organic solvent.

Caption: Workflow for determining the solubility of this compound.

This comprehensive guide, with its qualitative data summary and detailed experimental protocols, provides a solid foundation for researchers and drug development professionals working with this compound. The provided workflow and methodologies will enable the generation of precise solubility data tailored to specific experimental needs.

References

An In-depth Technical Guide to the Safe Handling and Storage of 2-(Chloromethyl)thiirane

For Researchers, Scientists, and Drug Development Professionals